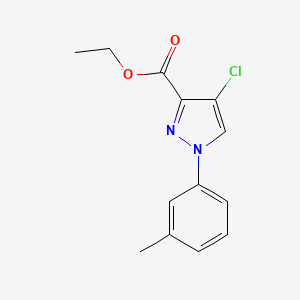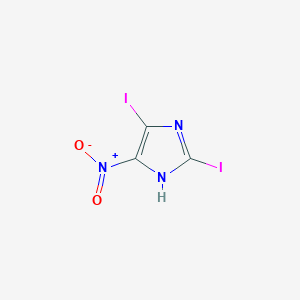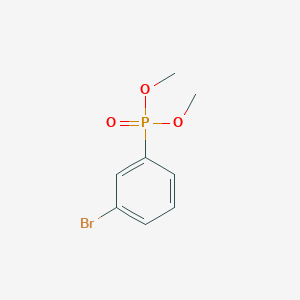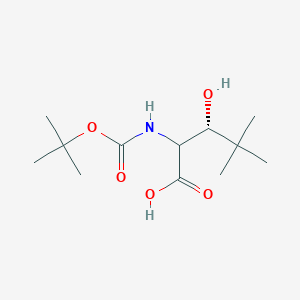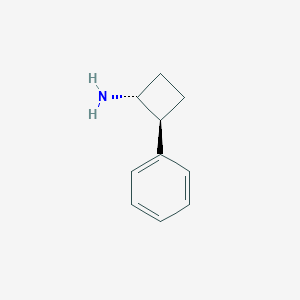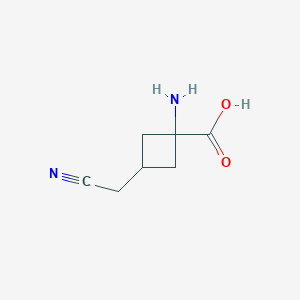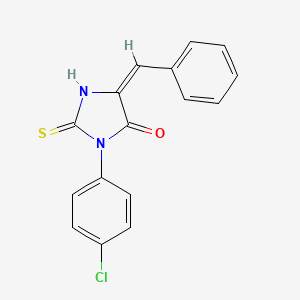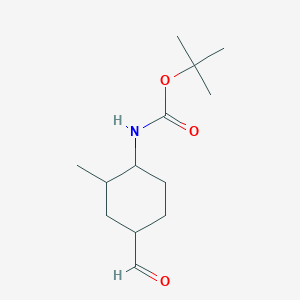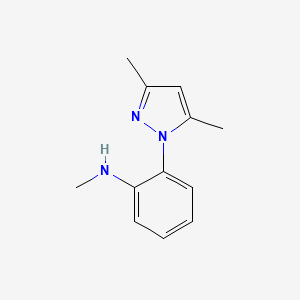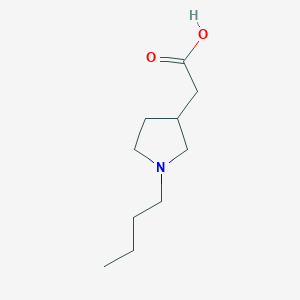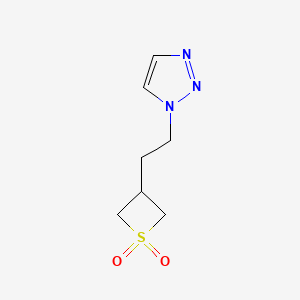
3,5-Dicyano-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyano-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two cyano groups and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-methoxybenzoic acid followed by reduction and subsequent cyanation
Industrial Production Methods
In an industrial setting, the production of 3,5-Dicyano-4-methoxybenzoic acid may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally benign solvents and reagents is also a consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dicyano-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,5-Dicyano-4-methoxybenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,5-Dicyano-4-methoxybenzoic acid involves its interaction with specific molecular targets. The cyano groups and methoxy group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to modulate enzyme activity or interact with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of cyano groups.
4-Methoxybenzoic acid: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dicyano-4-hydroxybenzoic acid: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
3,5-Dicyano-4-methoxybenzoic acid is unique due to the presence of both cyano and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure also allows for specific interactions with biological targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C10H6N2O3 |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
3,5-dicyano-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H6N2O3/c1-15-9-7(4-11)2-6(10(13)14)3-8(9)5-12/h2-3H,1H3,(H,13,14) |
Clave InChI |
YTGOMZFWOSYMLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1C#N)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
